

# Physical and chemical properties of Thiamphenicol-d3-1

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## Compound of Interest

Compound Name: *Thiamphenicol-d3-1*

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## An In-Depth Technical Guide to Thiamphenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and insights into its mechanism of action.

## Core Physical and Chemical Properties

Thiamphenicol-d3 is a stable, isotopically labeled version of Thiamphenicol, primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift from the unlabeled parent compound.

Table 1: General Properties of Thiamphenicol-d3

Property	Value
Chemical Name	2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-(methyl-d3-sulfonyl)phenyl)propan-2-yl]acetamide
Synonyms	Thiamphenicol-d3, Thiophenicol-d3, Dextrosulphenidol-d3
Molecular Formula	C <sub>12</sub> H <sub>12</sub> D <sub>3</sub> Cl <sub>2</sub> NO <sub>5</sub> S <sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	359.24 g/mol <sup>[1]</sup> <sup>[2]</sup>
Appearance	White or greyish-white crystalline solid <sup>[3]</sup>
CAS Number	2211914-19-9 / 1217723-41-5

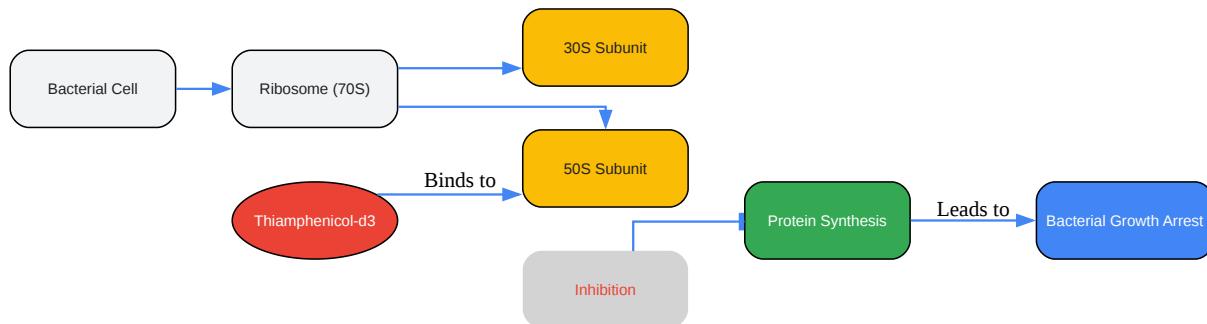
Table 2: Physicochemical Data of Thiamphenicol (Parent Compound)

Note: Specific quantitative data for Thiamphenicol-d3 is not readily available in public literature. The data for the non-deuterated parent compound, Thiamphenicol, is provided as a close approximation.

Property	Value
Melting Point	163 - 166 °C <sup>[3]</sup>
Solubility in Water	Practically insoluble <sup>[3]</sup>
Solubility in Organic Solvents	Soluble in acetone and methanol <sup>[3]</sup> . In DMSO, approximately 30 mg/mL. In ethanol, approximately 200 µg/mL. In a 1:1 solution of DMSO:PBS (pH 7.2), approximately 0.5 mg/mL. <sup>[4]</sup>
UV/Vis (λ <sub>max</sub> )	225, 266 nm <sup>[4]</sup>
Storage Temperature	-20°C <sup>[5]</sup>

# Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol, and by extension Thiamphenicol-d3, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. The molecule binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event specifically interferes with the peptidyl transferase step, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth. This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.



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Mechanism of Thiamphenicol-d3 action on bacterial protein synthesis.

## Experimental Protocols

### Synthesis of Deuterated Analogs

The synthesis of deuterated pharmaceutical standards like Thiamphenicol-d3 typically involves introducing deuterium atoms at specific molecular positions. This can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the parent molecule or a synthetic intermediate.

One general approach involves the use of a deuterium source such as heavy water ( $D_2O$ ) or deuterated alcohol in the presence of a catalyst. For instance, a method for preparing deuterated compounds involves the reaction of a non-deuterated compound in the presence of a rhodium source and a base.<sup>[6]</sup> Another strategy utilizes a Pd/C-Al- $D_2O$  system for selective H-D exchange reactions.<sup>[7]</sup>

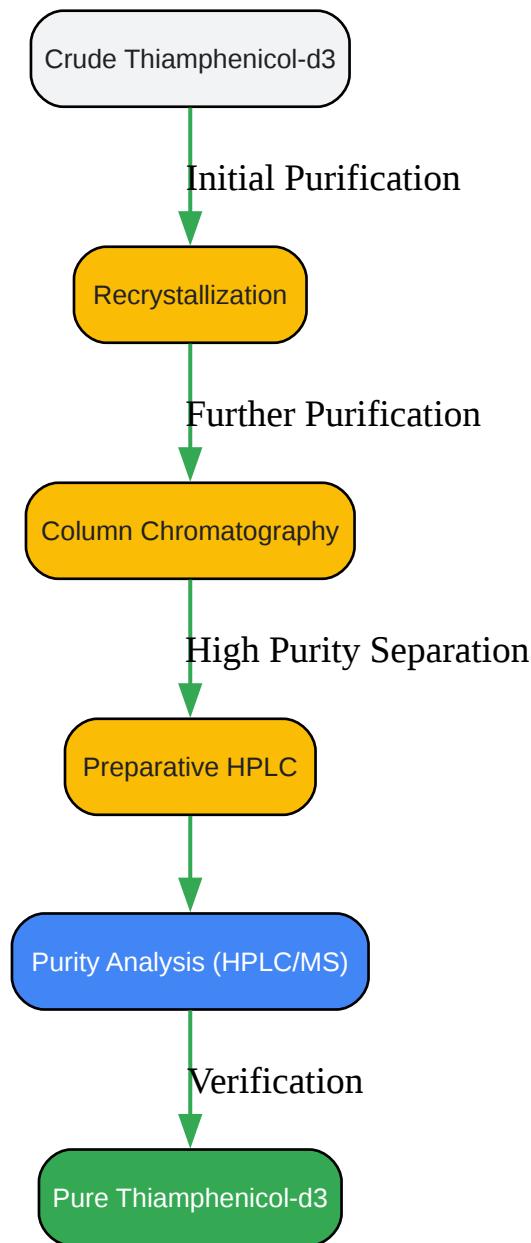
A specific, detailed synthesis protocol for Thiamphenicol-d3 is proprietary to manufacturers and not publicly available. Researchers should consult specialized chemical synthesis literature or contact commercial suppliers for detailed synthetic routes.

## Purification

Purification of Thiamphenicol-d3 is critical to ensure its suitability as an analytical standard.

Common purification techniques for pharmaceutical compounds include:

- Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, leading to the formation of purer crystals.
- Column Chromatography: This is a versatile method for separating components of a mixture. For Thiamphenicol-d3, reverse-phase chromatography (e.g., using a C18 stationary phase) is often employed.
- Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. It allows for the isolation of the desired compound from impurities with high resolution.



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General workflow for the purification of Thiamphenicol-d3.

## Analytical Methods

HPLC is a fundamental technique for the analysis and quantification of Thiamphenicol-d3.

- Objective: To determine the purity and concentration of Thiamphenicol-d3.
- Instrumentation: A standard HPLC system with a UV detector.

- Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m), is typically used.[8]
- Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer, such as phosphate buffer (pH 4.0).[8] A simple mobile phase of acetonitrile and water with phosphoric acid can also be used.[9] For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid.[9]
- Flow Rate: A typical flow rate is 1.0 mL/min.[8]
- Detection: UV detection at 225 nm or 240 nm is suitable for Thiamphenicol.[10]
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, and filter through a 0.45  $\mu$ m filter before injection.

UPLC-MS/MS provides high sensitivity and selectivity for the quantification of Thiamphenicol-d3, especially in complex biological matrices.

- Objective: To accurately quantify Thiamphenicol and Thiamphenicol-d3 in biological samples for pharmacokinetic and metabolic studies.
- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A high-efficiency reverse-phase column, such as an Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7  $\mu$ m).[11]
- Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid is commonly used.[11]
- Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for Thiamphenicol.[12][13]
- Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for Thiamphenicol-d3 is m/z 357.0.[12]

NMR spectroscopy is essential for the structural confirmation of Thiamphenicol-d3.

- Objective: To confirm the chemical structure and the position of deuterium labeling.

- Sample Preparation: Dissolve approximately 5-25 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved and free of solid particles.[1]
- $^1\text{H}$  NMR: The proton NMR spectrum will show the signals for all non-deuterated protons in the molecule. The absence or reduced intensity of the signal corresponding to the deuterated methyl group confirms successful labeling.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
- $^2\text{H}$  NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm the location of the label.

IR spectroscopy is used to identify the functional groups present in the Thiamphenicol-d3 molecule.

- Objective: To obtain a characteristic infrared spectrum ("fingerprint") of the molecule.
- Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method.[14] A small amount of the powdered sample is placed directly on the ATR crystal.
- Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups, such as O-H, N-H, C=O (amide), and S=O (sulfone) stretches.

## Stability

The stability of Thiamphenicol-d3 is a critical parameter, particularly when used as a reference standard. Stability studies are conducted under various environmental conditions to determine the shelf-life and appropriate storage conditions.

- Protocol: Stability studies typically follow ICH guidelines (e.g., Q1A(R2)).[15] Samples are stored under controlled conditions of temperature and humidity (e.g., long-term at  $25^\circ\text{C}/60\%$  RH, accelerated at  $40^\circ\text{C}/75\%$  RH).[16]

- Analysis: At specified time points, the samples are analyzed using a stability-indicating HPLC method to quantify the amount of Thiamphenicol-d3 remaining and to detect any degradation products.

A study on the heat stability of amphenicols showed that their degradation is influenced by the matrix, with greater degradation observed in soybean sauce and meat compared to water.[\[17\]](#)

## Conclusion

This technical guide provides essential information on the physical and chemical properties, mechanism of action, experimental protocols, and stability of Thiamphenicol-d3. The data and methodologies presented herein are intended to support researchers and professionals in the effective use of this deuterated standard in their analytical and drug development endeavors. For specific applications, further optimization of the described protocols may be necessary.

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Email: [info@benchchem.com](mailto:info@benchchem.com)